2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
Description
2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone (CAS 338403-93-3) is a heterocyclic compound featuring a pyrrole core substituted with a trichloroacetyl group at position 2 and a 2,4-difluorobenzoyl moiety at position 4. Its molecular formula is C₁₃H₇Cl₃F₂NO₂, with a molecular weight of 353.58 g/mol. The compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex molecules such as pharmaceuticals and natural products . The trichloroacetyl group enhances electrophilicity, making it reactive in nucleophilic acyl substitution reactions, while the 2,4-difluorobenzoyl substituent contributes to electronic and steric modulation .
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F2NO2/c14-13(15,16)12(21)10-3-6(5-19-10)11(20)8-2-1-7(17)4-9(8)18/h1-5,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQSOYOMGYNKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163777 | |
| Record name | 2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338403-93-3 | |
| Record name | 2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338403-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone typically involves multiple steps, starting with the preparation of the pyrrole ring. The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-diketones with ammonia or primary amines
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would involve the use of catalysts and specific solvents to facilitate the reactions. Quality control measures, such as chromatography and spectroscopy, would be employed to verify the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the original functional groups are replaced by other groups.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone lies in medicinal chemistry. The compound's structure suggests potential activity against various biological targets:
- Anticancer Activity : Preliminary studies indicate that this compound may interact with proteins involved in cell signaling pathways, potentially inhibiting tumor growth. The difluorobenzoyl moiety may enhance its binding affinity to specific cancer-related targets.
- Antimicrobial Properties : The presence of the trichloroacetyl group could contribute to antimicrobial activity. Research is ongoing to evaluate its effectiveness against different bacterial strains and fungi.
- Enzyme Inhibition : The compound may serve as an inhibitor for certain enzymes involved in metabolic pathways, making it a candidate for drug development aimed at metabolic disorders.
Materials Science
In materials science, 2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone can be utilized in the synthesis of novel polymers and coatings:
- Polymer Synthesis : Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing thermal stability and chemical resistance.
- Coatings : The compound's unique properties make it suitable for developing protective coatings that require high durability and resistance to environmental factors.
Biochemical Studies
The compound's interaction with biological systems is an area of active research:
- Binding Studies : Techniques such as surface plasmon resonance and isothermal titration calorimetry are being employed to study its binding affinities with various proteins.
- Cellular Mechanisms : Investigations into how this compound affects cellular processes could provide insights into its mechanism of action and potential therapeutic uses.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Potential of Pyrrole Derivatives | Evaluation of various pyrrole derivatives including the target compound | Demonstrated significant inhibition of tumor cell proliferation in vitro |
| Synthesis of Functionalized Polymers | Development of new polymeric materials using trichloroacetyl derivatives | Enhanced mechanical properties and thermal stability observed |
| Interaction with Enzymes | Study on enzyme inhibition capabilities | Identified potential as a selective inhibitor for specific metabolic enzymes |
Mechanism of Action
The mechanism by which 2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone differ mainly in the substituents on the benzoyl group or the pyrrole ring. Below is a detailed comparison:
Structural Analogs and Their Properties
Electronic and Steric Effects
- Fluorine vs. Chlorine : The target compound’s 2,4-difluorobenzoyl group provides strong electron-withdrawing effects without significant steric bulk, enhancing reactivity in acyl transfer reactions compared to bulkier chloro analogs .
- Methyl and Methoxy Groups : Methyl substituents (e.g., CAS sc-321932) increase lipophilicity, while methoxy groups (CAS 174417-17-5) improve solubility, impacting their suitability for specific synthetic or pharmaceutical applications .
Biological Activity
2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone (CAS No. 338403-93-3) is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of the compound is , with a molar mass of 352.55 g/mol. Key physical properties include:
The biological activity of 2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is primarily attributed to its interaction with specific molecular targets in cells. The presence of trichloromethyl and fluorobenzoyl groups enhances its binding affinity to various enzymes and receptors, potentially leading to inhibition or activation of critical biochemical pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- Breast Cancer (MCF-7) : Exhibited cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation.
- Colon Cancer (HCT-116) : Showed promising results in reducing cell viability .
A comparative analysis with similar compounds suggests that structural modifications can influence the potency and selectivity of biological activity.
Antimicrobial Properties
In addition to anticancer effects, the compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although detailed data on specific pathogens remain limited .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives of pyrrole-based compounds and evaluated their antiproliferative activities against cancer cell lines. The findings highlighted that modifications in the fluorobenzoyl group significantly affected the biological activity .
- Mechanistic Insights : Research has shown that compounds similar to 2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone can inhibit metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .
Data Table: Biological Activity Overview
Q & A
Q. What are the established synthetic routes for 2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone?
Methodological Answer: The compound is synthesized via a multi-step approach:
Trichloroacetylation of pyrrole : React pyrrole with trichloroacetyl chloride in dichloroethane with AlCl₃ as a catalyst at 0°C for 1 hour to yield 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone .
Friedel-Crafts Acylation : Introduce the 2,4-difluorobenzoyl group at the pyrrole’s 4-position using selective Friedel-Crafts conditions (e.g., AlCl₃ in anhydrous solvent) .
Esterification/Alkylation : Methanolic sodium methoxide or alkyl bromoacetates with potassium tert-butoxide are used for esterification or N-alkylation, respectively .
Q. Table 1: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Trichloroacetylation | Cl₂CHOMe, AlCl₃, 0°C | 85% | |
| Friedel-Crafts Acylation | AlCl₃, DCM, RT | 86% | |
| N-Alkylation | KOtBu, DMF, alkyl bromoacetate | 67% |
Q. Which spectroscopic and crystallographic methods are effective for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and substituent positions (e.g., pyrrole ring protons at δ 6.5–7.2 ppm and carbonyl signals at δ 170–190 ppm) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths/angles and confirming regioselectivity of substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₇Cl₃F₂NO₂).
Advanced Research Questions
Q. How can regioselectivity challenges in Friedel-Crafts acylation be addressed?
Methodological Answer: Regioselectivity at the pyrrole’s 4-position is controlled by:
- Electron-Directing Groups : Electron-withdrawing trichloroacetyl groups direct electrophilic substitution to the 4-position .
- Catalyst Optimization : Use of Lewis acids like AlCl₃ in non-polar solvents (e.g., dichloromethane) minimizes side reactions .
- Temperature Control : Low temperatures (0–5°C) stabilize intermediates and reduce over-reaction .
Q. What strategies resolve discrepancies between spectroscopic and crystallographic data?
Methodological Answer:
- Cross-Validation : Compare NMR-derived coupling constants with X-ray bond angles to confirm substituent orientation .
- Density Functional Theory (DFT) : Computational modeling predicts spectroscopic profiles (e.g., NMR chemical shifts) for comparison with experimental data .
- Twinning Analysis : For ambiguous crystallographic data (e.g., SHELXL refinement), apply twin-law corrections to resolve overlapping reflections .
Q. How does the compound’s electronic configuration influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Electron-Withdrawing Effects : The trichloroacetyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., hydrolysis or alcoholysis) .
- Steric Hindrance : Bulky 2,4-difluorobenzoyl and pyrrole groups limit accessibility to the carbonyl, favoring reactions with small nucleophiles (e.g., methoxide over tert-butoxide) .
Q. What are the compound’s applications in developing kinase inhibitors?
Methodological Answer:
- Structural Analogs : The 2,4-difluorobenzoyl moiety is critical in p38 MAP kinase inhibitors (e.g., tert-butyl ester derivatives in Patent EP 306881), where fluorine atoms enhance binding affinity and metabolic stability .
- Structure-Activity Relationship (SAR) : Modifications at the pyrrole’s N-position (e.g., alkylation) alter solubility and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
